3-amino-3-(1H-imidazol-2-yl)propanamide
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Overview
Description
3-amino-3-(1H-imidazol-2-yl)propanamide is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms. The imidazole ring is known for its broad range of chemical and biological properties, making it a significant component in various pharmaceutical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-3-(1H-imidazol-2-yl)propanamide typically involves the use of starting materials such as succinic anhydride and aminoguanidine hydrochloride. The reaction conditions often include intramolecular cyclocondensation, thermal condensation, and 1,3-dipolar cycloaddition . These methods, however, may require multi-step preparation processes, harsh reaction conditions, and tedious purification procedures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods while optimizing reaction conditions to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
3-amino-3-(1H-imidazol-2-yl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction can produce simpler amine derivatives .
Scientific Research Applications
3-amino-3-(1H-imidazol-2-yl)propanamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-amino-3-(1H-imidazol-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity, inhibit protein-protein interactions, and affect cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Imidazole: The parent compound with a simpler structure.
Histidine: An amino acid containing an imidazole ring.
Metronidazole: An antibiotic with an imidazole ring.
Omeprazole: A proton pump inhibitor containing an imidazole ring.
Uniqueness
3-amino-3-(1H-imidazol-2-yl)propanamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Unlike simpler imidazole derivatives, this compound can participate in a broader range of chemical reactions and has more diverse applications in scientific research .
Properties
Molecular Formula |
C6H10N4O |
---|---|
Molecular Weight |
154.17 g/mol |
IUPAC Name |
3-amino-3-(1H-imidazol-2-yl)propanamide |
InChI |
InChI=1S/C6H10N4O/c7-4(3-5(8)11)6-9-1-2-10-6/h1-2,4H,3,7H2,(H2,8,11)(H,9,10) |
InChI Key |
OEJHLSQKCRJMBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N1)C(CC(=O)N)N |
Origin of Product |
United States |
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